molecular formula C15H24ClN3O4S2 B2804667 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034601-59-5

4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

货号: B2804667
CAS 编号: 2034601-59-5
分子量: 409.94
InChI 键: GKYNKFRMBKCBPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(((2-Chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide-derived compound featuring a piperidine core substituted with a dimethylamino group and a 2-chlorophenylmethylsulfonamido methyl moiety. The 2-chlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced lipophilicity and receptor binding affinity.

属性

IUPAC Name

4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYNKFRMBKCBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

W-15 and W-18

  • W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
  • W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide Both compounds share a piperidine core and sulfonamide groups but differ in substituents. Both exhibit opioid receptor modulation, though W-18’s nitro substitution may confer distinct binding kinetics .
  • Key Difference: The target compound replaces the nitro or phenylethyl groups with a dimethylamino moiety, which could reduce cytotoxicity while altering solubility and receptor selectivity.

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

  • Tolyfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide
  • Dichlofluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide These agrochemicals highlight the versatility of sulfonamide scaffolds. The dimethylamino-sulfonyl group in tolyfluanid mirrors the dimethylpiperidine-sulfonamide in the target compound, suggesting shared synthetic pathways. However, their fluorine and chloro substituents prioritize pesticidal activity over CNS effects .

AK Scientific Compound ()

  • Structure: 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide This piperazine-acetamide hybrid shares the 2-chlorophenyl motif but replaces sulfonamide with acetamide. Piperazine rings often enhance solubility, contrasting with the piperidine core’s rigidity in the target compound. This structural divergence may influence blood-brain barrier permeability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound C₁₆H₂₃ClN₃O₄S₂ 2-Chlorophenyl, dimethylamino, sulfonamide ~422.4 (estimated) Not explicitly reported
W-15 () C₁₉H₂₀ClN₃O₂S 4-Chlorophenyl, phenylethyl ~390.9 Opioid receptor modulation
W-18 () C₁₉H₂₀ClN₃O₄S 4-Nitrophenylethyl ~422.9 Enhanced metabolic stability
Tolyfluanid () C₁₀H₁₁Cl₂FN₂O₂S₂ Dimethylamino-sulfonyl, fluorine ~349.2 Fungicidal activity
AK Scientific Compound () C₂₃H₂₆ClN₅O₃ Piperazine, dimethoxyphenyl ~468.0 Research use (unspecified)

Key Structural and Pharmacological Insights

The dimethylamino group could reduce oxidative metabolism relative to W-18’s nitro group, improving pharmacokinetic profiles .

Piperidine vs. Piperazine :

  • Piperidine derivatives (target compound, W-15/18) prioritize CNS penetration, while piperazine analogs () may favor peripheral targets due to increased polarity .

Sulfonamide Applications :

  • Unlike pesticidal sulfonamides (), the target compound’s lack of fluorine or methyl groups suggests a divergent therapeutic focus, possibly neurological or anti-inflammatory .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

  • Methodology : The compound can be synthesized via multi-step routes involving sulfonylation and nucleophilic substitution. Key steps include:

  • Chlorination : Use chlorinating agents (e.g., thionyl chloride) to activate sulfonamide intermediates .
  • Piperidine Functionalization : React N,N-dimethylpiperidine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Optimize yields via column chromatography or recrystallization, monitoring progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    • Critical Parameters : Control reaction temperature (0–25°C) and moisture to avoid side reactions. Use anhydrous solvents and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.8–3.2 ppm for N,N-dimethyl groups; δ 7.2–7.6 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–460) .
    • Purity Assessment :
  • HPLC : Use C18 columns with methanol/water gradients (70:30 to 95:5) and UV detection at 254 nm .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Approach :

  • Quantum Chemical Calculations : Predict reactivity and binding modes using DFT (e.g., B3LYP/6-31G*) to model interactions with biological targets (e.g., enzymes or receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding affinity discrepancies .
    • Data Integration : Cross-reference computational results with experimental IC50/Kd values from enzymatic assays (e.g., fluorescence polarization or SPR) to validate hypotheses .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?

  • Chemoselective Modifications :

  • Sulfonamide Functionalization : Introduce substituents at the methylsulfonamido group via SN2 reactions with alkyl halides (e.g., benzyl bromide) .
  • Piperidine Ring Substitution : Utilize Buchwald-Hartwig amination or cross-coupling (e.g., Suzuki-Miyaura) to diversify the piperidine moiety .
    • High-Throughput Screening : Test derivatives in parallelized assays (e.g., 96-well plates) for antimicrobial or anti-inflammatory activity, prioritizing compounds with >50% inhibition at 10 µM .

Q. How do crystallographic studies inform mechanistic understanding of this compound’s interactions?

  • Single-Crystal X-ray Diffraction : Resolve 3D structure to identify key interactions (e.g., hydrogen bonds between sulfonamide S=O and active-site residues) .
  • Electron Density Maps : Analyze bond lengths/angles (e.g., C-S bond ~1.76 Å) to validate tautomeric forms or charge distribution in the sulfonamide group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Systematic Re-evaluation :

  • Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV quantification. Compare with literature logP values (predicted ~2.5–3.5) .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis or oxidation products .
    • Root-Cause Analysis : Investigate solvent purity (e.g., residual DMSO) or crystallization polymorphs (via PXRD) as confounding factors .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step procedures in .
  • Analytical Workflows : Detailed in .
  • Computational Tools : ICReDD’s reaction path search methods and PubChem data .

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